molecular formula C15H13NO4 B4063767 4-[[(E)-3-(5-methylfuran-2-yl)-3-oxoprop-1-enyl]amino]benzoic acid

4-[[(E)-3-(5-methylfuran-2-yl)-3-oxoprop-1-enyl]amino]benzoic acid

Cat. No.: B4063767
M. Wt: 271.27 g/mol
InChI Key: ZPXXEWPOEWKBBG-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(E)-3-(5-methylfuran-2-yl)-3-oxoprop-1-enyl]amino]benzoic acid is an organic compound that features a furan ring, a benzoic acid moiety, and an enone linkage. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.

Scientific Research Applications

4-[[(E)-3-(5-methylfuran-2-yl)-3-oxoprop-1-enyl]amino]benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(E)-3-(5-methylfuran-2-yl)-3-oxoprop-1-enyl]amino]benzoic acid can be achieved through several steps:

    Formation of the Enone Intermediate: The enone intermediate can be synthesized by the aldol condensation of 5-methylfuran-2-carbaldehyde with acetone under basic conditions.

    Amination Reaction: The enone intermediate is then reacted with 4-aminobenzoic acid in the presence of a suitable catalyst to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[[(E)-3-(5-methylfuran-2-yl)-3-oxoprop-1-enyl]amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The enone linkage can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Furanones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-[[(E)-3-(5-methylfuran-2-yl)-3-oxoprop-1-enyl]amino]benzoic acid involves its interaction with specific molecular targets and pathways. The furan ring and enone linkage are key structural features that enable the compound to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(5-Methylfuran-2-yl)benzoic acid: Similar structure but lacks the enone linkage.

    4-[(3-Oxoprop-1-enyl)amino]benzoic acid: Similar structure but lacks the furan ring.

Uniqueness

4-[[(E)-3-(5-methylfuran-2-yl)-3-oxoprop-1-enyl]amino]benzoic acid is unique due to the combination of the furan ring, enone linkage, and benzoic acid moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[[(E)-3-(5-methylfuran-2-yl)-3-oxoprop-1-enyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-10-2-7-14(20-10)13(17)8-9-16-12-5-3-11(4-6-12)15(18)19/h2-9,16H,1H3,(H,18,19)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXXEWPOEWKBBG-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C=CNC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)C(=O)/C=C/NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[[(E)-3-(5-methylfuran-2-yl)-3-oxoprop-1-enyl]amino]benzoic acid
Reactant of Route 2
4-[[(E)-3-(5-methylfuran-2-yl)-3-oxoprop-1-enyl]amino]benzoic acid
Reactant of Route 3
4-[[(E)-3-(5-methylfuran-2-yl)-3-oxoprop-1-enyl]amino]benzoic acid
Reactant of Route 4
Reactant of Route 4
4-[[(E)-3-(5-methylfuran-2-yl)-3-oxoprop-1-enyl]amino]benzoic acid
Reactant of Route 5
4-[[(E)-3-(5-methylfuran-2-yl)-3-oxoprop-1-enyl]amino]benzoic acid
Reactant of Route 6
4-[[(E)-3-(5-methylfuran-2-yl)-3-oxoprop-1-enyl]amino]benzoic acid

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